Sub‑micromolar KCNQ2/Q3 Potassium‑Channel Antagonist Activity Absent in the 8‑Hydroxy Analog
8‑Methoxyquinoline‑5‑carbaldehyde inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in an automated patch‑clamp assay using CHO cells [1]. By contrast, 8‑hydroxyquinoline‑5‑carbaldehyde has no reported activity against this channel, highlighting a functional divergence driven by the 8‑methoxy substituent.
| Evidence Dimension | KCNQ2/Q3 channel antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | 8‑Hydroxyquinoline‑5‑carbaldehyde – no detectable inhibition (value unavailable) |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Automated patch clamp, CHO cells expressing KCNQ2/Q3; incubation 3 min [1] |
Why This Matters
For discovery programs targeting neuronal excitability disorders, the presence of sub‑micromolar KCNQ2/Q3 activity distinguishes 8‑methoxyquinoline‑5‑carbaldehyde from the 8‑hydroxy analog, which lacks this pharmacology and would therefore require scaffold redesign to achieve the same endpoint.
- [1] BindingDB entry BDBM50395464. IC₅₀ = 120 nM for KCNQ2/Q3 expressed in CHO cells. https://www.bindingdb.org (accessed 2025). View Source
